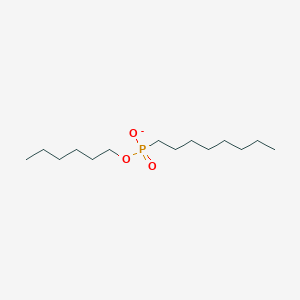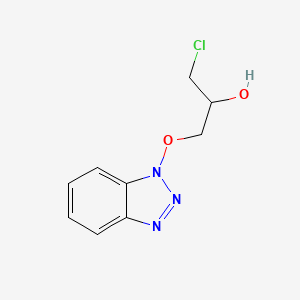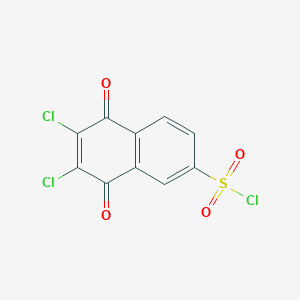
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride is a chemical compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two chlorine atoms, two oxo groups, and a sulfonyl chloride group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride typically involves the chlorination of naphthoquinone derivatives followed by sulfonylation One common method starts with the chlorination of 5,8-dioxo-5,8-dihydronaphthalene to introduce chlorine atoms at the 6 and 7 positions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorine atoms and sulfonyl chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used to replace the chlorine atoms and sulfonyl chloride group.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinone derivatives.
Reduction: Hydroxylated naphthoquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoquinone: The parent compound with similar core structure but without chlorine and sulfonyl chloride groups.
2,3-Dichloro-1,4-naphthoquinone: Similar structure with chlorine atoms at different positions.
5,8-Dihydroxy-1,4-naphthoquinone: Hydroxylated derivative with different functional groups.
Uniqueness
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride is unique due to the presence of both chlorine atoms and a sulfonyl chloride group, which impart distinct chemical reactivity and potential biological activities compared to other naphthoquinone derivatives.
Propriétés
Numéro CAS |
93103-41-4 |
|---|---|
Formule moléculaire |
C10H3Cl3O4S |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
6,7-dichloro-5,8-dioxonaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H3Cl3O4S/c11-7-8(12)10(15)6-3-4(18(13,16)17)1-2-5(6)9(7)14/h1-3H |
Clé InChI |
ZRGSOEJGCCHNEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=C(C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


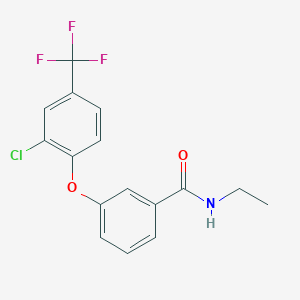
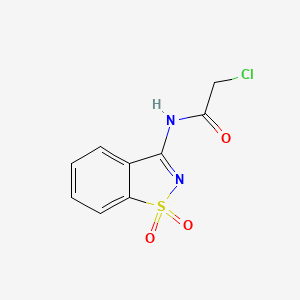
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
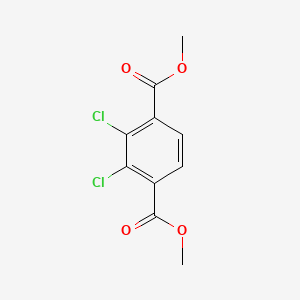

![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

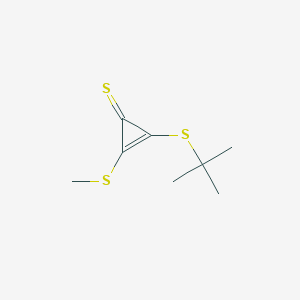
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
